molecular formula C20H22N4O B2889553 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea CAS No. 1226431-55-5

1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Katalognummer: B2889553
CAS-Nummer: 1226431-55-5
Molekulargewicht: 334.423
InChI-Schlüssel: JCVQQXWCGWTFBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl (diphenylmethyl) group and a 2-methylimidazole moiety linked via an ethyl spacer. Its structure combines lipophilic (benzhydryl) and heteroaromatic (imidazole) components, which may influence biological activity, solubility, and pharmacokinetics.

Eigenschaften

IUPAC Name

1-benzhydryl-3-[2-(2-methylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-21-12-14-24(16)15-13-22-20(25)23-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-12,14,19H,13,15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVQQXWCGWTFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced benzhydryl derivatives.

    Substitution: Substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity to its targets, while the urea moiety can form hydrogen bonds with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Functional Implications

Solubility and Lipophilicity

  • The benzhydryl group in the target compound increases logP (lipophilicity), which may enhance blood-brain barrier penetration but limit water solubility. In contrast, analogs with methoxy groups (e.g., ) or hydroxypropyl chains (e.g., ) exhibit improved solubility due to polar substituents.
  • Positional isomerism in imidazole-aniline derivatives (e.g., vs. ) affects melting points, suggesting differences in crystalline packing and stability.

Key Differentiators of the Target Compound

Bulkier Substituents : The benzhydryl group may confer unique target selectivity compared to smaller aryl/alkyl groups in analogs.

Synthetic Accessibility : While yields for benzimidazole-ureas are high (85–90%), the target compound’s synthesis may face challenges due to steric hindrance from the benzhydryl group.

Pharmacokinetic Profile : Enhanced lipophilicity could prolong half-life but necessitate formulation adjustments to mitigate solubility issues.

Biologische Aktivität

1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that incorporates a benzhydryl group, an imidazole ring, and a urea moiety. This unique structure positions it as a potential candidate for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 1-benzhydryl-3-[2-(2-methylimidazol-1-yl)ethyl]urea, with the molecular formula C20H22N4OC_{20}H_{22}N_4O and a molecular weight of 350.42 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets similar to other imidazole derivatives.

Target of Action

The specific biological targets of 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea remain largely unknown. However, the imidazole ring is known for its role in many biologically active compounds, which may indicate multiple potential targets.

Mode of Action

The compound likely interacts with various biochemical pathways, influenced by the structural characteristics of the imidazole and urea moieties. Imidazole derivatives are known to exhibit diverse activities, including antimicrobial and anticancer properties.

Pharmacokinetics

Imidazole derivatives are generally characterized by good solubility in polar solvents, which can enhance their absorption and distribution within biological systems. This property is crucial for evaluating their therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 6.25 to 100 µg/mL against various pathogens, suggesting that 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea could possess comparable activity .

Anticancer Activity

The anticancer potential of related compounds has been documented, with some exhibiting cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The biological activity often correlates with structural modifications in the imidazole or urea components .

Comparative Analysis

To understand the uniqueness of 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, it is beneficial to compare it with similar compounds:

Compound NameStructureKey FeaturesBiological Activity
1-Benzhydryl-3-(2-(1H-imidazol-1-yl)ethyl)ureaLacks 2-methyl groupSimilar base structureVariable activity
1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thioureaContains thiourea moietyAltered reactivityPotentially different activity profile

The presence of the 2-methyl group in the imidazole ring may enhance the compound's reactivity and biological activity compared to its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.